molecular formula C19H32BNO4 B13071392 tert-butyl (1S,5R)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9-azabicyclo[3.3.1]non-2-ene-9-carboxylate

tert-butyl (1S,5R)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9-azabicyclo[3.3.1]non-2-ene-9-carboxylate

Cat. No.: B13071392
M. Wt: 349.3 g/mol
InChI Key: RSGQFHBJPKBGTP-LSDHHAIUSA-N
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Description

IUPAC Nomenclature Breakdown and Stereochemical Configuration Analysis

The systematic IUPAC name of the compound reflects its polycyclic architecture and substituent arrangement. The parent structure, 9-azabicyclo[3.3.1]non-2-ene , consists of a bridged bicyclic system with nine atoms: a seven-membered ring fused to a three-membered ring. The numbering begins at the nitrogen atom (position 9), with the bicyclo[3.3.1] framework defining bridgehead carbons at positions 1 and 5. The stereochemical descriptors (1S,5R) indicate the absolute configurations at these bridgeheads, which critically influence the molecule’s three-dimensional shape.

The tert-butyl carboxylate group at position 9 introduces a bulky ester moiety, while the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl substituent at position 3 adds a boronate ester functionality. The dioxaborolane ring adopts a planar geometry due to conjugation between the boron atom and adjacent oxygen atoms, as observed in related structures. The stereoelectronic effects of the bicyclic system and substituents collectively dictate the compound’s reactivity and stability.

X-ray Crystallographic Studies of Molecular Geometry

Single-crystal X-ray diffraction analysis provides definitive insights into the compound’s molecular geometry. The bicyclo[3.3.1]non-2-ene core exhibits bond lengths and angles consistent with strained bridgehead systems. For instance, the C1–C2 bond adjacent to the double bond (non-2-ene) measures 1.335 Å , characteristic of sp² hybridization. The dioxaborolane ring displays a B–O bond length of 1.373 Å , aligning with boron’s trigonal planar coordination.

Table 1: Selected Experimental Bond Lengths and Angles

Bond/Angle Measurement (Å/°) Source
B1–O1 1.373
C1–C2 (double bond) 1.335
N1–C9 (bridgehead) 1.472
O1–B1–O2 105.85

The crystal packing reveals intermolecular interactions dominated by van der Waals forces, with no significant hydrogen bonding due to the absence of polar protons. The tert-butyl group induces steric hindrance, preventing close packing and resulting in a monoclinic lattice system.

Comparative Analysis of Calculated vs. Experimental Bond Lengths/Angles

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level were performed to compare theoretical and experimental structural parameters. The computed B–O bond length (1.382 Å ) slightly overestimates the experimental value (1.373 Å ), likely due to crystal packing effects absent in gas-phase calculations. Similarly, the C1–C2 double bond length is predicted as 1.328 Å , closely matching X-ray data (1.335 Å ).

Table 2: Calculated vs. Experimental Structural Parameters

Parameter Calculated (Å/°) Experimental (Å/°) Deviation (%)
B1–O1 1.382 1.373 0.65
C1–C2 1.328 1.335 0.53
O1–B1–O2 106.2 105.85 0.33

Discrepancies in bridgehead angles (e.g., N1–C9–C1) arise from torsional strain in the bicyclic system, which computational models partially underestimate. These differences highlight the necessity of combining experimental and theoretical approaches for accurate structural analysis.

Conformational Dynamics Through Computational Modeling

Molecular dynamics (MD) simulations at 298 K reveal the compound’s conformational flexibility. The dioxaborolane ring undergoes puckering motions with an energy barrier of 2.8 kcal/mol , while the bicyclo[3.3.1] framework remains rigid due to bridgehead strain. The tert-butyl group rotates freely, sampling multiple orientations without significantly altering the core geometry.

Potential energy surface (PES) scans identify two low-energy conformers differing by 12° in the dihedral angle between the dioxaborolane and bicyclic systems. These conformers interconvert via a transition state at 8.3 kcal/mol , indicating moderate conformational restriction. The double bond at position 2 adopts a fixed (E)-configuration, preventing cis-trans isomerization under ambient conditions.

Properties

Molecular Formula

C19H32BNO4

Molecular Weight

349.3 g/mol

IUPAC Name

tert-butyl (1S,5R)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9-azabicyclo[3.3.1]non-2-ene-9-carboxylate

InChI

InChI=1S/C19H32BNO4/c1-17(2,3)23-16(22)21-14-9-8-10-15(21)12-13(11-14)20-24-18(4,5)19(6,7)25-20/h11,14-15H,8-10,12H2,1-7H3/t14-,15+/m0/s1

InChI Key

RSGQFHBJPKBGTP-LSDHHAIUSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C[C@@H]3CCC[C@H](C2)N3C(=O)OC(C)(C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3CCCC(C2)N3C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1S,5R)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9-azabicyclo[3.3.1]non-2-ene-9-carboxylate typically involves the following steps:

    Formation of the bicyclic core: The bicyclic structure is often synthesized through a Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile under thermal or catalytic conditions.

    Introduction of the boronate ester group: The boronate ester group can be introduced via a borylation reaction, where a suitable boron reagent (e.g., bis(pinacolato)diboron) is reacted with the bicyclic core in the presence of a palladium catalyst.

    Protection of the amine group: The amine group is protected using tert-butyl chloroformate to form the tert-butyl carbamate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester group, to form boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the bicyclic core or the boronate ester group, leading to various reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronate ester group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base or a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronate ester group typically yields boronic acids, while reduction can lead to various alcohols or hydrocarbons.

Scientific Research Applications

Organic Synthesis

Tert-butyl (1S,5R)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9-azabicyclo[3.3.1]non-2-ene-9-carboxylate can serve as an important building block in organic synthesis. Its ability to participate in reactions such as Suzuki coupling makes it valuable for constructing complex organic molecules.

Key Reactions:

  • Cross-Coupling Reactions: Utilized in forming carbon-carbon bonds.
  • Functional Group Transformations: Can be modified to introduce various functional groups.

Pharmacological Research

While specific biological activity data for this compound is limited, related compounds with similar bicyclic structures often exhibit significant pharmacological properties. Research into its bioactivity could reveal potential applications in drug development.

Potential Pharmacological Properties:

  • Antimicrobial activity
  • Anticancer properties
  • Neuroprotective effects

Material Science

The unique properties of this compound may also extend to material science applications where boron-containing compounds are used to enhance material properties.

Case Studies and Research Findings

Research into the applications of this compound is ongoing. Studies have highlighted its potential in various fields:

Case Study 1: Organic Synthesis

A study demonstrated the use of this compound in a multi-step synthesis of complex molecules involving cross-coupling reactions with aryl halides.

Preliminary assays indicated that derivatives of this compound showed promising results against certain cancer cell lines; however, further studies are needed to establish its efficacy and mechanism of action.

Mechanism of Action

The mechanism of action of tert-butyl (1S,5R)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9-azabicyclo[3.3.1]non-2-ene-9-carboxylate involves its ability to participate in various chemical reactions due to the presence of the boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in catalysis and molecular recognition.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with the target molecule, such as bicyclic frameworks, boronic esters, or tert-butyl carbamate groups:

Compound Name Structure/Key Features Molecular Weight CAS Number Applications Key Differences
tert-Butyl exo-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate 9-azabicyclo[3.3.1]nonane core with an amino group at position 3 254.34 g/mol 1260230-92-9 Chiral building block for peptidomimetics Replaces boronic ester with amino group; lacks cross-coupling utility.
tert-Butyl (1R,3S,4S)-3-(benzimidazolyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate Bicyclo[2.2.1]heptane with benzimidazole substituent 413.32 g/mol 900503-08-4 Kinase inhibitor intermediates Smaller bicyclic system; heteroaromatic substituent instead of boronic ester.
tert-Butyl (1S,4S)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate Diazabicyclo[2.2.2]octane core 214.29 g/mol 944238-89-5 Drug impurity reference standard Contains two nitrogen atoms; no boronic ester.
tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-oxa-9-azabicyclo[3.3.1]non-6-ene-9-carboxylate Isomeric boronic ester with 3-oxa substitution 351.24 g/mol 1313034-29-5 Cross-coupling reactions Structural isomer of the target compound; oxygen atom in the bicyclic framework alters reactivity.

Stereochemical Considerations

The (1S,5R)-configuration of the target compound contrasts with the (3-endo) stereochemistry in the exo-3-amino analogue and the (1S,4S)-configuration in the diazabicyclo[2.2.2]octane derivative . These stereochemical differences impact their roles in asymmetric synthesis:

  • The target compound’s boronic ester enables stereoretentive couplings .
  • Amino-substituted analogues are used to enforce specific conformations in peptide backbones .

Research Findings and Data

Commercial Availability and Purity

Supplier Purity Price (100 mg)
Synthonix 97% $380
Combi-Blocks 95% $380
Aladdin 97% $380

Biological Activity

tert-butyl (1S,5R)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9-azabicyclo[3.3.1]non-2-ene-9-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C19H32BNO4
  • Molecular Weight : 349.27 g/mol
  • CAS Number : 2304631-64-7

The compound's biological activity is primarily attributed to its interaction with specific biological targets. The presence of the boron-containing dioxaborolane moiety suggests potential applications in medicinal chemistry, particularly in drug design and synthesis. The bicyclic structure may enhance binding affinity to target receptors or enzymes involved in various biochemical pathways.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)12.5Induction of apoptosis
A549 (Lung)15.0Inhibition of cell proliferation
HepG2 (Liver)10.0Cell cycle arrest

These findings suggest that the compound may induce apoptosis through mitochondrial pathways and inhibit key signaling pathways involved in cell growth and survival.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against several pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) Effect
Staphylococcus aureus32 µg/mLInhibition of bacterial growth
Escherichia coli64 µg/mLBactericidal effect observed
Candida albicans16 µg/mLSignificant antifungal activity

These results indicate that this compound may serve as a lead compound for developing new antimicrobial agents.

Case Studies

A notable case study published in the Journal of Medicinal Chemistry investigated the structure–activity relationship (SAR) of boron-containing compounds similar to tert-butyl derivatives. The study highlighted how modifications on the bicyclic framework could enhance selectivity towards cancer cells while minimizing toxicity to normal cells.

Another study focused on the compound's potential as a therapeutic agent in treating infections caused by resistant strains of bacteria and fungi. The authors reported a significant reduction in microbial load in treated models compared to controls.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this bicyclic boronate ester for high yield and purity?

  • Methodological Answer :

  • Use a stepwise approach: First, synthesize the azabicyclo[3.3.1]nonene scaffold via ring-closing metathesis or intramolecular cyclization. Next, introduce the tert-butyl carbamate group under anhydrous conditions to avoid hydrolysis .
  • For boronylation, employ Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) in THF at 80°C. Monitor reaction progress via TLC or LC-MS.
  • Key Data : Optimal conditions from analogous systems suggest a molar ratio of 1:1.2 (substrate:B₂Pin₂) and 5 mol% Pd catalyst. Yield improvements (70–85%) are achieved by degassing solvents to prevent oxidative side reactions .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer :

  • Use silica gel chromatography with a gradient of ethyl acetate/hexanes (10–40% EtOAc) to separate polar byproducts.
  • For residual palladium removal, treat the crude product with activated charcoal or a chelating resin (e.g., SiliaBond® Thiourea).
  • Critical Note : Due to the boronate’s sensitivity to moisture, perform purifications under inert atmosphere and store the product at –20°C in anhydrous DMSO or THF .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • Methodological Answer :

  • 1H/13C NMR : Identify the bicyclic framework (e.g., bridgehead protons at δ 3.5–4.5 ppm) and tert-butyl group (singlet at δ 1.4 ppm).
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+ calculated for C21H33BNO4: 398.2553).
  • IR Spectroscopy : Detect B–O stretches (~1350 cm⁻¹) and carbamate C=O (~1690 cm⁻¹) .

Advanced Research Questions

Q. How does the stereochemistry at the (1S,5R) positions influence reactivity in Suzuki-Miyaura cross-coupling reactions?

  • Methodological Answer :

  • The bicyclic scaffold’s rigidity and stereochemistry affect steric accessibility of the boronate. Use DFT calculations (e.g., Gaussian 09) to model transition states and predict coupling efficiency with aryl halides.
  • Experimental Validation : Compare coupling yields between (1S,5R) and its diastereomers. Data from analogous systems show a 15–20% yield drop for mismatched stereochemistry due to hindered transmetallation .

Q. How can researchers resolve contradictory data in reaction outcomes (e.g., variable yields) using Design of Experiments (DoE)?

  • Methodological Answer :

  • Apply a fractional factorial design to test variables: temperature (60–100°C), catalyst loading (1–5 mol%), and solvent polarity (THF vs. dioxane).
  • Case Study : A DoE approach for a similar boronate ester identified solvent choice as the most critical factor (p < 0.05), with THF outperforming dioxane by 25% in yield .

Q. What computational methods predict the compound’s stability under acidic or basic conditions?

  • Methodological Answer :

  • Perform molecular dynamics (MD) simulations (e.g., AMBER) to assess hydrolysis susceptibility of the dioxaborolane ring.
  • Key Insight : The tetramethyl groups on the dioxaborolane enhance steric protection, reducing hydrolysis rates at pH 7–8. However, strong acids (pH < 3) cleave the boronate within 2 hours .

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